N-(3,4,5-triméthoxybenzylique)-1-phénylméthanamine

Vue d'ensemble

Description

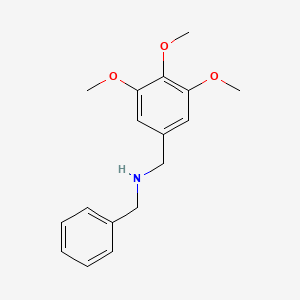

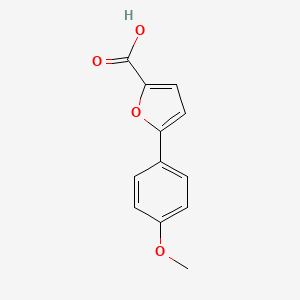

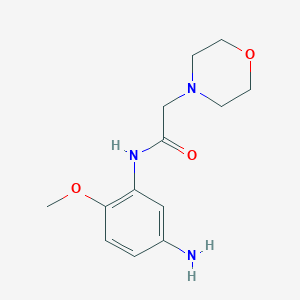

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is a chemical compound that features a phenyl group and a trimethoxyphenyl group connected by a methanamine linkage. This compound is notable for its unique structural properties, which make it valuable in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Applications De Recherche Scientifique

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is extensively used in scientific research due to its versatile properties:

Medicinal Chemistry: It serves as a pharmacophore in the development of drugs targeting various biological pathways, including anti-cancer, anti-inflammatory, and anti-microbial agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the formation of various functional groups.

Biological Studies: It is employed in studying the mechanisms of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been associated with a variety of bioactivity effects, demonstrating remarkable multi-activity or specific targeting . The TMP group has a critical role in the fitting of certain analogs into the binding sites of their targets, and alterations of the TMP moiety have been determined to decrease the biological activity of such analogs .

Biochemical Pathways

Tmp-bearing compounds have been known to affect a variety of pathways related to their targets, leading to a wide range of downstream effects .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Analyse Biochimique

Biochemical Properties

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit tubulin polymerization, which is crucial for cell division. Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β

Cellular Effects

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, it affects the expression of genes involved in cell proliferation, differentiation, and survival, thereby altering cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine involves several key interactions at the molecular level. It binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule formation . This action leads to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, it inhibits Hsp90, TrxR, and HLSD1, which are involved in protein folding, redox regulation, and epigenetic modifications, respectively . These interactions result in the inhibition of cancer cell growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods. Long-term studies have shown that it can induce sustained cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells . These findings suggest that 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine may have potential as a long-term therapeutic agent.

Dosage Effects in Animal Models

The effects of 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing toxicity. These findings highlight the importance of optimizing dosage regimens for safe and effective use in clinical settings.

Metabolic Pathways

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, the compound interacts with cofactors such as NADPH and glutathione, which are involved in redox reactions and detoxification processes . These interactions influence metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine within cells and tissues are mediated by specific transporters and binding proteins. It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects. Additionally, its interaction with transporters such as P-glycoprotein influences its localization and accumulation within cells .

Subcellular Localization

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may be targeted to specific organelles such as the mitochondria and endoplasmic reticulum, where it influences cellular processes such as energy production and protein folding . Post-translational modifications and targeting signals play a crucial role in directing the compound to specific subcellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine typically involves the following steps:

Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of a phenol derivative using methyl iodide in the presence of a base such as potassium carbonate.

Coupling Reaction: The phenyl group is then coupled with the trimethoxyphenyl intermediate using a suitable coupling agent like formaldehyde and a reducing agent such as sodium borohydride to form the methanamine linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a catalyst.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Colchicine: An anti-gout agent that inhibits tubulin polymerization.

Podophyllotoxin: Used for the treatment of external genital warts.

Trimetrexate: A dihydrofolate reductase inhibitor.

Trimethoprim: Another dihydrofolate reductase inhibitor.

Uniqueness

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is unique due to its specific structural features that allow it to interact with a wide range of biological targets. The presence of the trimethoxyphenyl group enhances its binding affinity and specificity, making it a valuable compound in drug development and research .

Propriétés

IUPAC Name |

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-15-9-14(10-16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWDVPAAEXTUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352821 | |

| Record name | N-benzyl-N-(3,4,5-trimethoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94271-52-0 | |

| Record name | N-benzyl-N-(3,4,5-trimethoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)